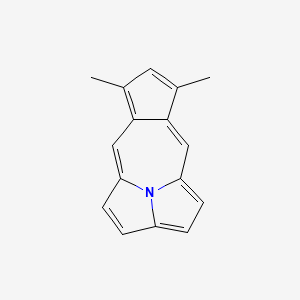

Cyclopent(4,5)azepino(2,1,7-cd)pyrrolizine, 6,8-dimethyl-

Description

Cyclopent(4,5)azepino(2,1,7-cd)pyrrolizine, 6,8-dimethyl- (C₁₄H₉N) is a fused polycyclic heterocyclic compound with a molecular weight of 191.2280 g/mol. Its IUPAC InChIKey (NCTLVUDKEUVIDI-UHFFFAOYSA-N) and CAS registry number (27884-38-4) confirm its unique structural identity . The molecule comprises a cyclopentane ring fused to azepine and pyrrolizine moieties, with methyl groups at the 6 and 8 positions. Gas-phase ionization energy data for this compound is reported at 7.06 eV, suggesting moderate electron-donating characteristics influenced by its methyl substituents and aromatic system .

Properties

CAS No. |

65738-45-6 |

|---|---|

Molecular Formula |

C16H13N |

Molecular Weight |

219.28 g/mol |

IUPAC Name |

4,6-dimethyl-15-azatetracyclo[7.5.1.03,7.012,15]pentadeca-1,3,5,7,9,11,13-heptaene |

InChI |

InChI=1S/C16H13N/c1-10-7-11(2)16-9-14-6-4-12-3-5-13(17(12)14)8-15(10)16/h3-9H,1-2H3 |

InChI Key |

SENNCJIOQNIZOL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C1=CC3=CC=C4N3C(=C2)C=C4)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of Cyclopent(4,5)azepino(2,1,7-cd)pyrrolizine, 6,8-dimethyl- can be achieved through several routes. One method involves the reaction of 5-(NN-dimethylaminomethylene)-1-(NN-dimethyliminiomethyl)cyclopenta-1,3-diene perchlorate with the conjugate base of 3H-pyrrolizine . Another method, which offers a better yield, involves the reaction of 3,5-bis-(NN-dimethylaminomethylene)-3H,5H-pyrrolizinium perchlorate with the conjugate base of cyclopentadiene . These reactions typically require specific conditions, such as controlled temperatures and the presence of catalysts, to proceed efficiently.

Chemical Reactions Analysis

Cyclopent(4,5)azepino(2,1,7-cd)pyrrolizine, 6,8-dimethyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can also be performed, leading to the formation of reduced derivatives.

Substitution: Electrophilic substitution reactions are common, especially in the five-membered carbocyclic ring (positions 6 and 8).

Scientific Research Applications

Cyclopent(4,5)azepino(2,1,7-cd)pyrrolizine, 6,8-dimethyl- has several applications in scientific research:

Chemistry: It is used as a model compound to study the behavior of heterocyclic systems with bridgehead nitrogen atoms.

Biology: Its unique structure makes it a candidate for studying interactions with biological molecules.

Industry: Used in the synthesis of other complex organic compounds and materials.

Mechanism of Action

The mechanism of action of Cyclopent(4,5)azepino(2,1,7-cd)pyrrolizine, 6,8-dimethyl- involves its interaction with molecular targets through electrophilic attack, particularly in the five-membered carbocyclic ring (positions 6 and 8) . This compound resembles azulene in its visible and near-ultraviolet spectrum, which indicates its potential for various chemical reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the 6,8-dimethyl derivative with structurally related pyrrolizine, indolizine, and fused heterocyclic compounds. Key parameters include molecular weight, substituent effects, ionization energy, and spectral properties.

Table 1: Structural and Physicochemical Comparison

Key Observations:

Structural Complexity: The 6,8-dimethyl derivative exhibits a fused tricyclic system, contrasting with the monocyclic or bicyclic frameworks of the compared pyrrolizine derivatives. This complexity likely contributes to its higher ionization energy (7.06 eV) compared to simpler analogs, where electron-withdrawing groups (e.g., nitriles in 2c) would lower ionization energy .

Substituent Effects :

- Methyl Groups : The 6,8-dimethyl derivative lacks polar functional groups (e.g., esters or nitriles), which reduces its solubility in polar solvents compared to compounds 2b–2d .

- Electronic Influence : Methyl groups at the 6 and 8 positions likely enhance electron density in the aromatic system, stabilizing cationic intermediates during ionization .

Synthesis and Purification: The compared pyrrolizine derivatives (2b–2d) are synthesized via copper tert-butoxide-mediated coupling in THF, followed by purification via preparative TLC .

Spectral Data :

- IR spectra for compounds 2b–2d show characteristic peaks for esters (1723 cm⁻¹) and nitriles (2015 cm⁻¹) . The 6,8-dimethyl derivative would lack these peaks, with C-H stretching of methyl groups (~2850–2960 cm⁻¹) dominating instead.

Research Implications and Gaps

- Synthetic Challenges : The fused-ring architecture of the 6,8-dimethyl derivative may necessitate advanced catalytic methods (e.g., transition-metal-mediated C–H activation) for efficient synthesis, contrasting with the straightforward protocols for 2b–2d .

- Biological Relevance : While indole and pyrrolizine derivatives are prominent in pharmaceuticals, the biological activity of the 6,8-dimethyl compound remains unexplored in the provided evidence.

This comparison underscores the interplay between structural complexity, substituent effects, and physicochemical properties in heterocyclic chemistry. Further studies on the synthesis and functionalization of fused pyrrolizine systems are warranted.

Biological Activity

Cyclopent(4,5)azepino(2,1,7-cd)pyrrolizine, 6,8-dimethyl-, is a complex heterocyclic compound that has garnered interest in various fields due to its potential biological activities. This article delves into the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for Cyclopent(4,5)azepino(2,1,7-cd)pyrrolizine is , with a molecular weight of approximately 219.281 g/mol. The compound features a unique polycyclic structure that integrates a cyclopentane ring fused with azepine and pyrrolizine moieties. This configuration may contribute to its distinct reactivity patterns and biological interactions not observed in other similar compounds .

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 219.281 g/mol |

| Density | 1.23 g/cm³ |

| Melting Point | 198-199 °C |

| Boiling Point | 495.3 °C |

Antiviral Properties

Recent studies have indicated that Cyclopent(4,5)azepino(2,1,7-cd)pyrrolizine exhibits promising antiviral activity. Research suggests that derivatives of this compound can inhibit viral replication through mechanisms involving the modulation of cellular pathways and the interference with viral protein synthesis.

Anticancer Potential

Cyclopent(4,5)azepino(2,1,7-cd)pyrrolizine has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. The compound appears to activate specific signaling pathways associated with programmed cell death and inhibit tumor growth by disrupting cell cycle progression .

The mechanism of action for Cyclopent(4,5)azepino(2,1,7-cd)pyrrolizine involves its interaction with specific molecular targets within cells:

- Protein Binding : The compound binds to proteins involved in cell signaling pathways.

- Enzyme Inhibition : It may inhibit enzymes critical for viral replication and tumor growth.

- Cell Cycle Modulation : The compound has been shown to affect the cell cycle phases in cancer cells.

Case Studies

-

Antiviral Activity Study :

- Objective : To evaluate the antiviral efficacy of Cyclopent(4,5)azepino(2,1,7-cd)pyrrolizine against influenza virus.

- Findings : The compound demonstrated significant inhibition of viral replication in vitro at low micromolar concentrations.

-

Cancer Cell Line Study :

- Objective : To assess the cytotoxic effects on human breast cancer cells (MCF-7).

- Findings : Treatment with Cyclopent(4,5)azepino(2,1,7-cd)pyrrolizine resulted in a dose-dependent decrease in cell viability and increased apoptosis markers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.